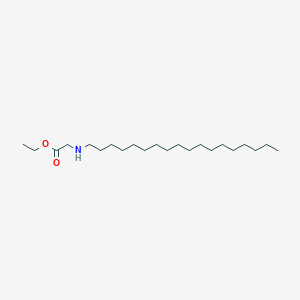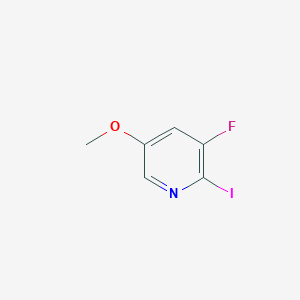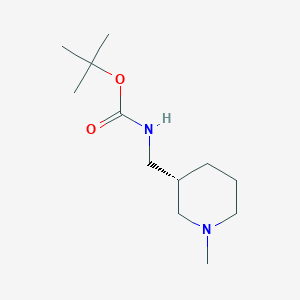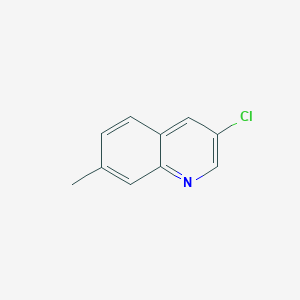
3-Chloro-7-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom at the third position and a methyl group at the seventh position in the quinoline ring structure imparts unique chemical properties to this compound .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-7-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloro-3-formylquinoline with malononitrile and thiophenol . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
科学的研究の応用
3-Chloro-7-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-7-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
3-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical and biological properties.
7-Methylquinoline: Lacks the chlorine atom at the third position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-7-methylquinoline’s unique combination of a chlorine atom and a methyl group in the quinoline ring structure imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
特性
分子式 |
C10H8ClN |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
3-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3 |
InChIキー |
OYLGZOYIJRLLAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(C=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


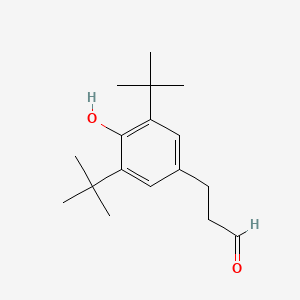
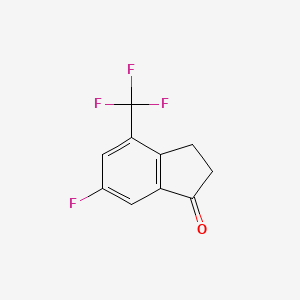


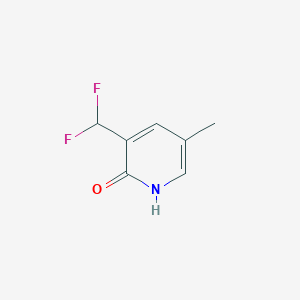



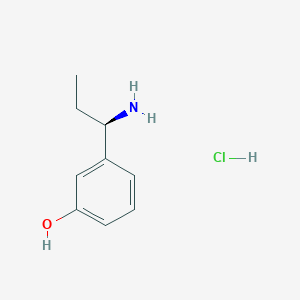
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
